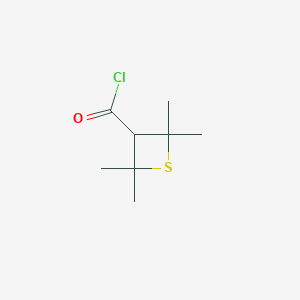
2,2,4,4-Tetramethylthietane-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4-Tetramethylthietane-3-carbonyl chloride is an organic compound with a unique structure characterized by the presence of a thietane ring and multiple methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethylthietane-3-carbonyl chloride typically involves the reaction of 2,2,4,4-tetramethylthietane with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
2,2,4,4-Tetramethylthietane+Thionyl chloride→2,2,4,4-Tetramethylthietane-3-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4-Tetramethylthietane-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the thietane ring can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for sulfoxide formation; stronger oxidizing agents for sulfone formation.
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution.
Alcohols: Formed from reduction.
Sulfoxides and Sulfones: Formed from oxidation.
Aplicaciones Científicas De Investigación
2,2,4,4-Tetramethylthietane-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,4,4-Tetramethylthietane-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a versatile intermediate in various chemical reactions. The thietane ring’s strain also contributes to its reactivity, facilitating ring-opening reactions under certain conditions.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,4-Tetramethylthietane-3-ol: An alcohol derivative with similar structural features but different reactivity.
2,2,4,4-Tetramethylthietane-3-thiol: A thiol derivative with distinct chemical properties.
2,2,4,4-Tetramethylthietane-3-amine: An amine derivative with unique applications in organic synthesis.
Uniqueness
2,2,4,4-Tetramethylthietane-3-carbonyl chloride is unique due to its combination of a strained thietane ring and a reactive carbonyl chloride group. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications.
Propiedades
Número CAS |
96188-24-8 |
|---|---|
Fórmula molecular |
C8H13ClOS |
Peso molecular |
192.71 g/mol |
Nombre IUPAC |
2,2,4,4-tetramethylthietane-3-carbonyl chloride |
InChI |
InChI=1S/C8H13ClOS/c1-7(2)5(6(9)10)8(3,4)11-7/h5H,1-4H3 |
Clave InChI |
KIILYFVPDXLXBS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(S1)(C)C)C(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


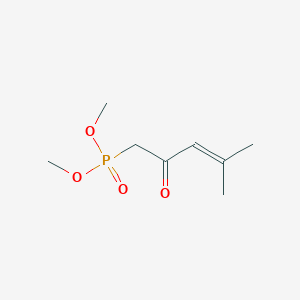
![L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]-](/img/structure/B14341276.png)
![N-Butyl-2-[(2-nitrophenoxy)methyl]aniline](/img/structure/B14341284.png)
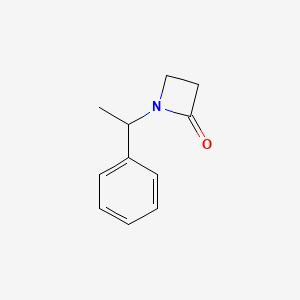
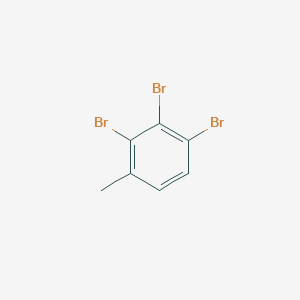
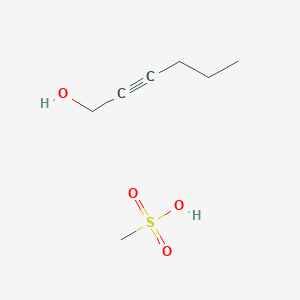
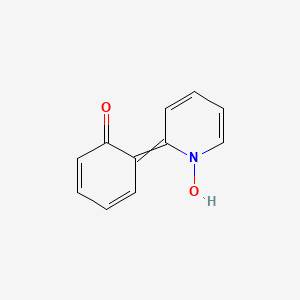
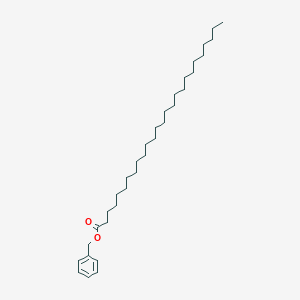
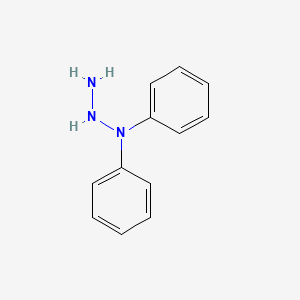
![Thiophene, 2,2'-[1,2-bis(methylene)-1,2-ethanediyl]bis-](/img/structure/B14341336.png)
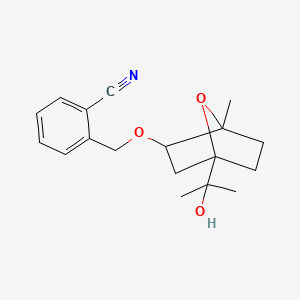
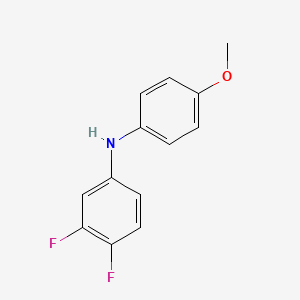
![Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate](/img/structure/B14341369.png)
![2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14341377.png)
